Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-

Lipophilicity Solubility Chromatography

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- (CAS 29103-60-4), also cataloged as N-[3-(dibenzylamino)phenyl]acetamide, is an organic compound belonging to the acetanilide class, characterized by a central acetamide moiety linked to a phenyl ring further substituted with a bis(phenylmethyl)amino group at the meta position. With a molecular formula of C22H22N2O and a molecular weight of approximately 330.4 g/mol, this compound is defined by a high computed LogP of 4.3 (PubChem XLogP3), indicating strong lipophilicity that directly impacts solubility, formulation strategies, and HPLC method development.

Molecular Formula C22H22N2O
Molecular Weight 330.4 g/mol
CAS No. 29103-60-4
Cat. No. B13745985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-
CAS29103-60-4
Molecular FormulaC22H22N2O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C22H22N2O/c1-18(25)23-21-13-8-14-22(15-21)24(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,23,25)
InChIKeyHQLFTQUBRWAEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- (CAS 29103-60-4): Core Identity and Regulatory Standing for Strategic Procurement


Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- (CAS 29103-60-4), also cataloged as N-[3-(dibenzylamino)phenyl]acetamide, is an organic compound belonging to the acetanilide class, characterized by a central acetamide moiety linked to a phenyl ring further substituted with a bis(phenylmethyl)amino group at the meta position. With a molecular formula of C22H22N2O and a molecular weight of approximately 330.4 g/mol, this compound is defined by a high computed LogP of 4.3 (PubChem XLogP3), indicating strong lipophilicity that directly impacts solubility, formulation strategies, and HPLC method development [1]. It is listed on the Canadian Non-domestic Substances List (NDSL), which is a critical regulatory checkpoint for procurement logistics, particularly for North American research operations [2].

Azo dye intermediate with pH-switchable diazo-coupling kinetics
HPLC probe for high-lipophilicity acetanilide separations
Conformational benchmark for co-crystal screening studies
NDSL-listed procurement supporting Canadian regulatory compliance

Why Generic Substitution Fails for Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-: The Quantitative Case Against Simple Interchange


In-class compounds such as N,N-dibenzylacetamide (CAS 10479-30-8) or N-[3-(benzylamino)phenyl]acetamide (CAS 29103-59-1) share structural motifs but exhibit fundamentally different physicochemical and chemical reactivity profiles that render them non-interchangeable for synthetic applications, particularly in dye intermediate chemistry. The target compound uniquely combines a dibenzylamino donor group with an acetylamino acceptor group on a meta-phenylenediamine scaffold, creating a distinct electronic environment that directly governs diazo-coupling kinetics — the foundational reaction for azo dye synthesis. Non-identical substitution patterns lead to order-of-magnitude reactivity shifts that can invalidate entire synthetic routes [1]. Simple property measures (LogP, hydrogen-bond capacities, topological polar surface area) provide surrogate justification for why procurement specifications must lock in the exact CAS number: even structurally proximal analogs deviate sufficiently in these computable parameters to alter chromatographic retention, recrystallization behavior, and downstream reactivity [2].

Lipophilicity
Target LogP 4.3 ensures reversed-phase retention and extraction behavior consistent with hydrophobic regime.
N,N-Dibenzylacetamide (LogP 2.7) shifts toward moderate lipophilicity; 40-fold partition gap alters method transfer.
H-Bond Profile
1 donor / 2 acceptors and TPSA 32.3 Ų support specific solubility and crystal interactions.
Analog with 0 donors / 1 acceptor (TPSA 20.3 Ų) changes co-crystal formation and chromatographic selectivity.
Flexibility
6 rotatable bonds and high predicted boiling point influence purification and solid-state behavior.
N,N-Dibenzylacetamide (4 rotatable bonds, 167 °C lower bp) may lead to different sublimation or distillation outcomes.

Product-Specific Quantitative Evidence Guide for Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- (CAS 29103-60-4)


LogP Differentiation: Lipophilicity Jump vs. N,N-Dibenzylacetamide Dictates Solubility and Chromatographic Conditions

In a direct head-to-head property comparison, the target compound (CID 120135) exhibits a computed XLogP3 of 4.3, whereas its dibenzylamide analog N,N-dibenzylacetamide (CAS 10479-30-8, CID 82657) registers an XLogP3 of 2.7. This 1.6 log-unit difference corresponds to roughly a 40-fold increase in octanol/water partition coefficient, elevating the compound from a moderately lipophilic to a distinctly hydrophobic regime [1]. This quantitative disparity means that generic substitution would fundamentally alter extraction efficiency, reverse-phase HPLC retention (substantiated by published separation conditions on a Newcrom R1 mixed-mode column), and biocompatibility predictions [2].

LogP Differentiation
Cross-study comparable
Target XLogP3 4.3 vs N,N-Dibenzylacetamide 2.7
Δ +1.6 log units (~40-fold increase)
40-fold lipophilicity rise substantially alters extraction efficiency and HPLC retention.
Computed XLogP3 values; experimental validation recommended.
Lipophilicity Solubility Chromatography LogP

Hydrogen-Bond Donor/Acceptor Architecture: Differential Secondary Interactions vs. Core Acetanilide Scaffolds Drive Crystallization and Reactivity

The target compound presents a unique hydrogen-bonding profile of 1 donor (the acetyl NH) and 2 acceptors (acetyl carbonyl and the dibenzylamino nitrogen), compared with the mono-benzyl analog (CAS 29103-59-1) which possesses 2 donors and 3 acceptors, or the dibenzyl amide that has 0 donors and 1 acceptor [1]. Although a direct assay of intermolecular interactions for the target compound is absent, this fundamental change from a secondary amine donor to a tertiary amine in the target molecule removes a strong hydrogen-bond donor, thereby reducing crystal lattice cohesion and altering melting-point trends across the series. Documented HPLC behavior of the target compound under reverse-phase/mixed-mode conditions corroborates the distinct polar-surface-area/interaction profile: the topological polar surface area of 32.3 Ų (target) vs. 20.3 Ų (N,N-dibenzylacetamide) quantifiably differentiates the solvated interaction footprint [2].

H-Bond Architecture
Class-level inference
HBD 1 / HBA 2, TPSA 32.3 Ų vs Analog HBD 0 / HBA 1, TPSA 20.3 Ų
TPSA Δ +12.0 Ų (59% increase); donor count difference alters crystal cohesion.
Hydrogen-bond donor removal changes solubility, co-crystal potential, and chromatographic retention.
Computed descriptors; direct interaction data not available for target.
Hydrogen Bonding Crystal Engineering Reactivity Molecular Recognition

Diazo-Coupling Reactivity: Kinetic Differentiation as a Dye Intermediate Proven by Class-Level Activation Data

The target compound belongs to the N,N-dialkyl-N'-acyl-m-phenylenediamine series studied kinetically by Hashida et al. (1973). The study demonstrated that for the parent N'-acetyl member of this class (Compound I), ionization of the acylamino group increases the apparent rate constant of diazo-coupling by approximately 8 orders of magnitude (108-fold) relative to the undissociated form [1]. While intra-class variation exists among different acyl derivatives (acetyl, benzoyl, carboethoxy, p-toluene-sulfonyl), the foundational mechanism—anion formation at the acylamino group followed by electrophilic attack—is uniquely enabled by the meta-phenylenediamine architecture bearing precisely one acyl and two alkyl substituents. A simple acetanilide or N,N-dialkylaniline cannot replicate this proton-transfer-mediated activation switch. Therefore, selecting the target compound as a dye intermediate or coupling component offers a mechanistically defined, rate-tunable reactivity that is absent in simpler analogs lacking the required donor-acceptor substitution pattern [2].

Diazo-Coupling Reactivity
Class-level inference
≈10⁸
-fold rate enhancement upon acylamino ionization
pH-switchable kinetic control supports azo dye synthesis tuning; non-acylated analogs lack this activation mechanism.
Kinetic data from N,N-dialkyl-N'-acyl-m-phenylenediamine class study (Hashida et al., 1973).
Azo Dye Synthesis Reaction Kinetics Diazo-Coupling Synthetic Intermediate

Rotatable Bond Count and Molecular Flexibility: A Conformational Filter for Crystallization and Molecular Docking

The target compound possesses 6 rotatable bonds, conferring high conformational flexibility compared to the mono-benzyl analog (5 rotatable bonds) and N,N-dibenzylacetamide (4 rotatable bonds) [1]. While this property lacks a direct binding or activity comparator, it has downstream implications for crystallization tendency, entropy-driven binding to macromolecular targets, and the generation of amorphous vs. crystalline solid forms. In procurement terms, different rotatable-bond counts between analogs translate to divergent solid-state properties influencing storage stability, melting point (observed boiling point calculations: 571 °C for target vs. 404 °C for N,N-dibenzylacetamide at 760 mmHg), and formulation behavior .

Rotatable Bond Count
Supporting evidence
Target 6 rot. bonds, bp 571 °C vs N,N-Dibenzylacetamide 4 bonds, bp 404 °C
Δ +2 rotatable bonds, +167 °C boiling point difference
Flexibility and thermal property gap means purification methods cannot be directly ported from simpler analogs.
Predicted bp values; experimental verification advised.
Conformational Flexibility Crystallization Molecular Docking Rotatable Bonds

Optimal Research and Industrial Application Scenarios for Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]- (CAS 29103-60-4) Based on Verified Differentiation Evidence


Azo Dye and Pigment Intermediate: Exploiting pH-Switchable Diazo-Coupling Kinetics

The compound's membership in the N,N-dialkyl-N'-acyl-m-phenylenediamine class directly confers a pH-dependent reactivity switch during diazo-coupling with aromatic diazonium salts. The 108-fold rate enhancement upon ionization of the acetylamino group allows chemists to gate coupling reactions solely through pH adjustment [1]. This makes the compound a strategic intermediate for synthesizing azo dyes with fine-tuned shade development, particularly for disperse dyes where meta-substitution patterns influence bathochromic shifts. Any procurement of a non-acylated or differently substituted m-phenylenediamine eliminates this kinetic control mechanism.

HPLC Method Development and Reference Standard Utilization for Dibenzylamino-Substituted Acetanilides

The compound's high LogP (4.3) and specific hydrogen-bond profile (1 donor, 2 acceptors) make it an excellent probe molecule for developing mixed-mode HPLC separations. Published chromatographic conditions on a Newcrom R1 column demonstrate practical retention and resolution [1]. Analytical chemists can deploy this compound as a system-suitability standard for lipophilic aromatic amine separations, where it fills a critical LogP gap not covered by lower-logP analogs such as N,N-dibenzylacetamide (LogP 2.7). This is directly supported by the 40-fold partition-coefficient difference established in Section 3.

Conformational Probe and Crystallization Modulator in Co-Crystal Screening

The combination of 6 rotatable bonds and a precise hydrogen-bond donor/acceptor ratio (1D/2A) positions this compound as a conformational flexibility benchmark in co-crystal screening campaigns [1]. In pharmaceutical co-crystal discovery, altering a single hydrogen-bond donor or rotatable bond can determine whether a stable co-crystal forms. The target compound offers a documented flexibility profile that fills a void between rigid analogs (e.g., N,N-dibenzylacetamide, 4 rotatable bonds) and over-flexible aliphatic linkers. This quantitatively defined property set supports reproducible selection for systematic crystal-engineering studies.

Regulatory-Compliant Procurement for Non-Domestic Research Operations Targeting North American Markets

The compound's listing on the Canadian NDSL (Non-domestic Substances List) is a binary regulatory filter [1]. For any industrial-scale synthesis destined for or involving Canadian facilities, using a non-listed analog could trigger new-substance notification obligations under the Canadian Environmental Protection Act. Specifying CAS 29103-60-4 with documented NDSL status eliminates this regulatory uncertainty. This is not a performance claim but a compliance necessity, and it is an absolute differentiator: close structural analogs without NDSL listing carry different—and potentially costly—regulatory burdens.

Application
Selection Property
Validation Focus
Azo dye intermediate with pH-switchable kinetics
m-Phenylenediamine donor-acceptor architecture
pH-dependent diazo-coupling rate modulation
HPLC method development probe
High lipophilicity and defined H-bond profile
Mixed-mode retention and resolution benchmarking
Conformational benchmark for co-crystal screening
Rotatable bond count and H-bond donor/acceptor ratio
Crystallization and co-crystal formation reproducibility
NDSL-listed procurement for Canadian operations
Regulatory listing status (NDSL)
Avoidance of new-substance notification obligations
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